(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
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Overview
Description
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-1-phenylpropan-1-amine.
Halogenation: The phenyl ring is selectively halogenated using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce chlorine and fluorine atoms at the desired positions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Halogenation: Utilizing continuous flow reactors to achieve efficient halogenation.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Implementing automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropan-1-amines.
Scientific Research Applications
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chlorophenyl)propan-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(S)-1-(2-Fluorophenyl)propan-1-amine: Lacks the chlorine atom, leading to different chemical properties.
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine: Contains a bromine atom instead of chlorine, which may influence its reactivity.
Properties
Molecular Formula |
C9H11ClFN |
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Molecular Weight |
187.64 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
KSFBEURMAVHKMZ-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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